molecular formula C19H36N2O6 B8125499 (S)-4-[(R)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol

(S)-4-[(R)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol

Cat. No.: B8125499
M. Wt: 388.5 g/mol
InChI Key: OJNIDUMHJPBHRG-UONOGXRCSA-N
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Description

(S)-4-[(R)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol is a chiral compound featuring a butanol backbone with dual Boc (tert-butoxycarbonyl) protecting groups: one on the amino moiety at position 2 and another on the oxazolidinyl ring at position 4. The oxazolidinyl group (a five-membered heterocycle containing nitrogen and oxygen) and stereochemical specificity ((S)- and (R)-configurations) render this compound valuable in asymmetric synthesis, particularly in pharmaceutical intermediates.

Properties

IUPAC Name

tert-butyl (4R)-4-[(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N2O6/c1-17(2,3)26-15(23)20-13(11-22)9-10-14-12-25-19(7,8)21(14)16(24)27-18(4,5)6/h13-14,22H,9-12H2,1-8H3,(H,20,23)/t13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNIDUMHJPBHRG-UONOGXRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CCC(CO)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)CC[C@@H](CO)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-4-[(R)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol is a complex organic compound notable for its diverse biological activities, primarily due to its structural features that include an oxazolidine ring and multiple functional groups. This compound has garnered interest in medicinal chemistry and drug development due to its potential antibacterial properties and applications in peptide synthesis.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular FormulaC19_{19}H36_{36}N2_{2}O6_{6}
Molecular Weight388.5 g/mol
CAS Number1638539-65-7

The presence of tert-butoxycarbonyl (Boc) protecting groups indicates its utility in peptide synthesis, allowing for selective reactions while maintaining structural integrity.

Antibacterial Properties

Research indicates that compounds with oxazolidine structures often exhibit antibacterial activity by inhibiting bacterial protein synthesis. This mechanism is particularly relevant for (S)-4-[(R)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol, which may interact with ribosomal RNA or other components essential for protein synthesis. Studies have shown that derivatives of oxazolidinones can effectively combat strains such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound is evaluated through structure-activity relationship studies. The specific stereochemistry at various centers enhances its interaction with biological targets, making it a promising candidate for further research in drug development. The oxazolidine moiety is crucial for its activity, as it mimics natural substrates in enzymatic processes .

Applications in Drug Development

The compound's unique structure allows it to serve as a building block in the synthesis of more complex pharmaceuticals. Its role in medicinal chemistry includes:

  • Peptide Synthesis : Facilitates the creation of complex peptide structures.
  • Enzyme Inhibition : Potential use as an enzyme inhibitor targeting specific biological pathways.
  • Drug Optimization : Enhances the efficacy and selectivity of lead compounds in drug discovery .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of related compounds in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that oxazolidinone derivatives showed comparable or superior antibacterial activity against common pathogens when compared to traditional antibiotics .
  • Peptide Applications : Research has indicated that compounds similar to (S)-4-[(R)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol are instrumental in developing peptide-based therapeutics targeting specific diseases .

Summary

(S)-4-[(R)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol is a significant compound in the realm of medicinal chemistry, with promising antibacterial properties and applications in drug development. Its structural complexity allows for various interactions with biological macromolecules, making it a valuable candidate for further research aimed at optimizing therapeutic agents.

Future Directions

Further investigation into the biological activity of this compound could focus on:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Exploration of its potential against resistant bacterial strains.

Scientific Research Applications

Chemical Properties and Structure

This compound features a butanol moiety and an oxazolidine ring, characterized by its chirality and the presence of tert-butoxycarbonyl (Boc) protecting groups. The molecular formula is C19H36N2O6C_{19}H_{36}N_{2}O_{6}, and it has a molecular weight of 388.5 g/mol. Its structural complexity allows for diverse chemical reactivity and biological interactions.

Medicinal Chemistry Applications

Antibacterial Properties
The oxazolidine structure suggests potential antibacterial activity, as compounds in this class are known to inhibit bacterial protein synthesis. Structure-activity relationship studies have indicated that modifications to the oxazolidine ring can enhance antimicrobial efficacy against resistant strains of bacteria.

Drug Development
(S)-4-[(R)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol serves as a key intermediate in the synthesis of various pharmaceuticals. Its ability to form stable conjugates with biological macromolecules makes it valuable in drug design strategies targeting specific enzymes or receptors .

Interaction Studies
Research has focused on understanding how (S)-4-[(R)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol interacts with proteins and nucleic acids. Techniques such as surface plasmon resonance and fluorescence spectroscopy are used to elucidate binding affinities and mechanisms of action .

Case Studies
Several studies have reported on the biological effects of this compound:

  • Inhibition of Bacterial Growth : A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Peptide-Based Therapeutics : Research involving the synthesis of peptide analogs using this compound has shown promising results in enhancing the pharmacokinetic properties of therapeutic peptides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous Boc-protected amino alcohols and heterocyclic derivatives, emphasizing structural, physicochemical, and functional differences.

Table 1: Comparative Analysis of (S)-4-[(R)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Functional Groups Storage Conditions Key Applications
(S)-4-[(R)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol C19H35N3O5 385.50* Not provided Boc-amino, oxazolidinyl, dimethyl Likely refrigerated† Chiral intermediates, drug synthesis
4-(N-Boc-amino)piperidine C10H20N2O2 200.27 73874-95-0 Boc-amino, piperidine Room temperature Peptide synthesis, kinase inhibitors
(R)-(+)-2-(Boc-amino)-1-propanol C8H17NO3 175.22 106391-86-0 Boc-amino, propanol 0–6°C Asymmetric catalysis, small-molecule APIs
(S)-2-(Boc-amino)-1-propanol C8H17NO3 175.23 79069-13-9 Boc-amino, propanol 5–6°C Chiral synthons, PROTACs

*Calculated based on molecular formula.
†Inferred from stability requirements of Boc groups and similar compounds.

Structural and Functional Differences

  • Oxazolidinyl vs. Piperidine: The oxazolidinyl ring in the target compound introduces rigidity and hydrogen-bonding capacity compared to 4-(N-Boc-amino)piperidine’s flexible piperidine ring. This may enhance stereochemical control in reactions .
  • Chain Length: The butanol backbone (vs. propanol in and compounds) offers extended spatial arrangement for functional group interactions, critical in macrocyclic drug design.

Physicochemical and Stability Considerations

  • Molecular Weight and Solubility: The target compound’s higher molecular weight (385.50 g/mol) and lipophilic Boc/oxazolidinyl groups likely reduce aqueous solubility compared to simpler analogs like (S)-2-(Boc-amino)-1-propanol (175.23 g/mol).
  • Storage Stability: While specifies refrigeration (5–6°C) for (S)-2-(Boc-amino)-1-propanol due to Boc group sensitivity, the target compound’s additional Boc and heterocyclic groups may necessitate stricter temperature control to prevent decomposition .

Q & A

Basic: What are the critical steps for synthesizing (S)-4-[(R)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol, and how can stereochemical integrity be preserved?

Answer:
The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection of amine groups and stereoselective oxazolidine ring formation. Key steps include:

  • Boc Protection : Use Boc anhydride in a basic medium (e.g., DMAP/THF) to protect primary and secondary amines. Monitor reaction progress via TLC or HPLC to avoid overprotection or side reactions .
  • Oxazolidine Formation : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazaborolidine) to ensure the (R)-configuration at the oxazolidinyl center. Maintain anhydrous conditions to prevent hydrolysis .
  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Confirm enantiomeric excess via chiral HPLC or polarimetry .

Stability Note : Boc groups are sensitive to acidic conditions; avoid trifluoroacetic acid (TFA) during deprotection until the final step .

Advanced: How can researchers resolve contradictions in NMR data when characterizing the oxazolidine ring conformation?

Answer:
Contradictions often arise from dynamic ring puckering or solvent-induced shifts. Methodological approaches include:

  • Variable Temperature (VT) NMR : Conduct experiments between 25°C and −60°C to freeze conformational mobility. Observe coalescence of diastereotopic protons to identify puckering dynamics .
  • Solvent Screening : Compare spectra in deuterated DMSO, CDCl₃, and toluene-d₈. Polar solvents may stabilize specific conformers via hydrogen bonding .
  • X-ray Crystallography : Resolve absolute configuration and ring geometry. Cross-validate with DFT calculations (e.g., Gaussian) to model low-energy conformers .

Data Conflict Example : A 0.2 ppm discrepancy in NH proton shifts between DMSO and CDCl₃ may indicate solvent-dependent hydrogen bonding .

Basic: What analytical techniques are essential for verifying Boc group stability during synthesis?

Answer:

  • FT-IR Spectroscopy : Monitor the carbonyl stretch of Boc groups (~1680–1720 cm⁻¹). Disappearance indicates premature deprotection .
  • LC-MS : Track molecular ion peaks ([M+H]⁺ or [M+Na]⁺) to detect Boc loss. Use acidic mobile phases (0.1% formic acid) to assess stability under HPLC conditions .
  • TGA Analysis : Perform thermogravimetric analysis to determine decomposition temperatures (>150°C for Boc groups) and optimize reaction heating .

Advanced: How can researchers optimize reaction conditions to minimize racemization during oxazolidine ring closure?

Answer:

  • Low-Temperature Conditions : Conduct reactions at −20°C to slow racemization. Use cryogenic baths (dry ice/acetone) for exothermic steps .
  • Catalyst Screening : Test chiral Lewis acids (e.g., BINOL-derived catalysts) for enantioselective ring closure. Compare ee% via chiral stationary phase HPLC .
  • In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reagent stoichiometry in real time .

Case Study : A 5% excess of DIPEA at −30°C improved ee% from 85% to 98% in a related oxazolidine synthesis .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

  • Temperature : Store at −20°C in airtight, argon-purged vials to limit oxidation .
  • Solvent Compatibility : Dissolve in anhydrous DCM or THF; avoid protic solvents (e.g., MeOH) to prevent Boc hydrolysis .
  • Desiccant Use : Include silica gel or molecular sieves in storage containers to absorb moisture .

Advanced: How can computational methods aid in predicting reactivity and stereochemical outcomes?

Answer:

  • DFT Calculations : Model transition states (e.g., Gaussian 16) to predict activation barriers for ring closure or Boc deprotection .
  • MD Simulations : Simulate solvent effects on conformational stability using AMBER or GROMACS. Correlate with experimental VT-NMR data .
  • Machine Learning : Train models on existing oxazolidine synthesis datasets to predict optimal catalysts or reaction times .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential sensitization .
  • Ventilation : Work in a fume hood to mitigate inhalation risks. Monitor airborne concentrations with OSHA-compliant sensors .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite. Dispose as hazardous waste .

Advanced: How can researchers address low yields in the final coupling step?

Answer:

  • Activating Agents : Screen coupling reagents (e.g., HATU vs. EDCI) to improve efficiency. Pre-activate carboxylates with NHS esters .
  • Microwave Assistance : Apply microwave irradiation (100–150°C, 10–30 min) to accelerate sluggish amide bond formation .
  • Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., oligomerization) and adjust stoichiometry or dilution .

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